molecular formula C10H7FN2O2 B2683459 1-(2-Fluorophenyl)-1H-imidazole-5-carboxylic acid CAS No. 1439902-55-2

1-(2-Fluorophenyl)-1H-imidazole-5-carboxylic acid

Cat. No.: B2683459
CAS No.: 1439902-55-2
M. Wt: 206.176
InChI Key: UJVVDICIADAPDU-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-1H-imidazole-5-carboxylic acid is an organic compound that features an imidazole ring substituted with a fluorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-1H-imidazole-5-carboxylic acid typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated imidazole under palladium catalysis.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. High-pressure reactors and continuous flow systems may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation Products: Imidazole N-oxides.

    Reduction Products: Alcohols or aldehydes.

    Substitution Products: Nitro or halogenated derivatives of the fluorophenyl group.

Scientific Research Applications

1-(2-Fluorophenyl)-1H-imidazole-5-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and coordination complexes, due to its unique electronic properties.

    Biological Studies: The compound is studied for its biological activity, including antimicrobial and anticancer properties.

    Industrial Applications: It serves as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the imidazole ring can participate in hydrogen bonding and coordination interactions. These interactions can modulate the activity of the target proteins, leading to desired biological effects.

Comparison with Similar Compounds

  • 1-(2-Chlorophenyl)-1H-imidazole-5-carboxylic acid
  • 1-(2-Bromophenyl)-1H-imidazole-5-carboxylic acid
  • 1-(2-Methylphenyl)-1H-imidazole-5-carboxylic acid

Comparison: 1-(2-Fluorophenyl)-1H-imidazole-5-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences the compound’s reactivity and binding interactions. Compared to its chlorinated or brominated analogs, the fluorinated compound often exhibits higher stability and different biological activity profiles. The methyl-substituted analog, on the other hand, lacks the electron-withdrawing effects of the halogens, resulting in different chemical behavior and applications.

Properties

IUPAC Name

3-(2-fluorophenyl)imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2/c11-7-3-1-2-4-8(7)13-6-12-5-9(13)10(14)15/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVVDICIADAPDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=NC=C2C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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